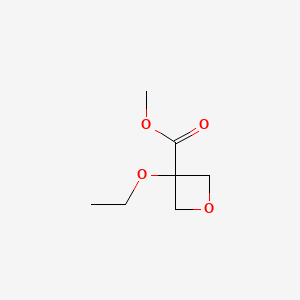![molecular formula C7H14ClNS B13461370 6-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B13461370.png)
6-Thia-1-azaspiro[3.5]nonane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Thia-1-azaspiro[35]nonane hydrochloride is a chemical compound characterized by a spirocyclic structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Thia-1-azaspiro[3.5]nonane hydrochloride typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the reaction of a suitable thiol with an aziridine derivative under controlled conditions to form the spirocyclic core. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Thia-1-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, secondary amines, tertiary amines, and various substituted spirocyclic derivatives .
Scientific Research Applications
6-Thia-1-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Thia-1-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the spirocyclic ring can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 1-Thia-6-azaspiro[3.5]nonane hydrochloride
- 6lambda6-thia-1-azaspiro[3.5]nonane-6,6-dione hydrochloride
- 1-thia-7-azaspiro[3.5]nonane hydrochloride
Comparison: 6-Thia-1-azaspiro[3.5]nonane hydrochloride is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C7H14ClNS |
|---|---|
Molecular Weight |
179.71 g/mol |
IUPAC Name |
8-thia-1-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C7H13NS.ClH/c1-2-7(3-4-8-7)6-9-5-1;/h8H,1-6H2;1H |
InChI Key |
QVRMCFBZRRHMCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN2)CSC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B13461295.png)
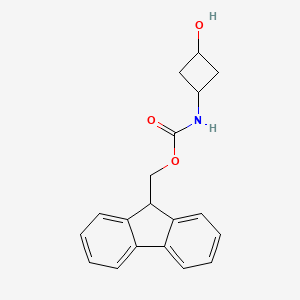
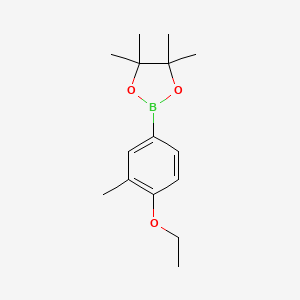
![Bis(oxalic acid), tert-butyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}azetidine-1-carboxylate](/img/structure/B13461306.png)


![[(3-Bromocyclobutyl)methyl]trimethylsilane](/img/structure/B13461345.png)
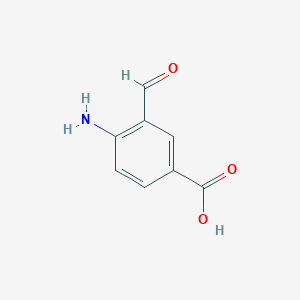
![Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13461353.png)
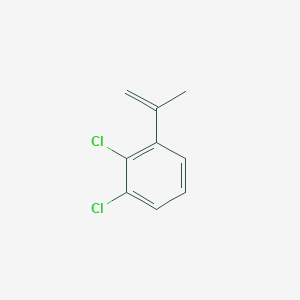
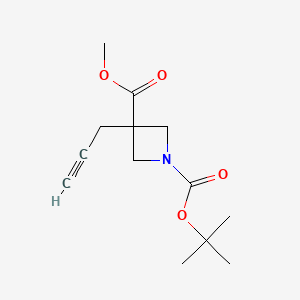
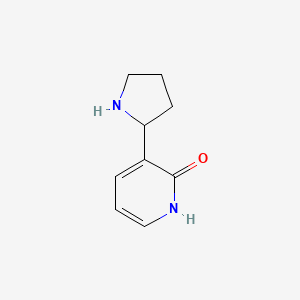
![4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13461383.png)
